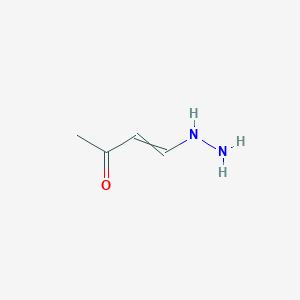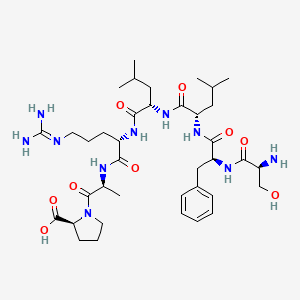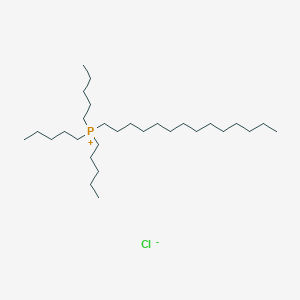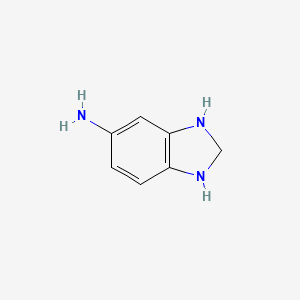
1H-Benzimidazol-5-amine, 2,3-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazol-5-amine, 2,3-dihydro- is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core, which is a fused ring system consisting of a benzene ring and an imidazole ring. The presence of an amine group at the 5-position and the dihydro configuration adds to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1H-Benzimidazol-5-amine, 2,3-dihydro- typically involves the condensation of o-phenylenediamine with various reagents. One common method includes the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate . Another approach involves the use of glycine and hydrochloric acid in a high-pressure reactor, followed by neutralization with ammonia and recrystallization . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production.
Analyse Des Réactions Chimiques
1H-Benzimidazol-5-amine, 2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced with other functional groups using reagents like alkyl halides.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Benzimidazol-5-amine, 2,3-dihydro- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Benzimidazol-5-amine, 2,3-dihydro- involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins and nucleic acids in microorganisms . In anticancer applications, it interferes with cell division and induces apoptosis in cancer cells . The compound’s ability to bind to specific enzymes and receptors is crucial for its biological activity.
Comparaison Avec Des Composés Similaires
1H-Benzimidazol-5-amine, 2,3-dihydro- can be compared with other benzimidazole derivatives such as:
2-Amino-1H-benzimidazole: Similar in structure but lacks the dihydro configuration.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline: Used as an n-type dopant in organic electronics.
Thiabendazole: A well-known anthelmintic agent used to treat parasitic worm infections.
The uniqueness of 1H-Benzimidazol-5-amine, 2,3-dihydro- lies in its specific substitution pattern and the presence of the dihydro configuration, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
215377-52-9 |
|---|---|
Formule moléculaire |
C7H9N3 |
Poids moléculaire |
135.17 g/mol |
Nom IUPAC |
2,3-dihydro-1H-benzimidazol-5-amine |
InChI |
InChI=1S/C7H9N3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3,9-10H,4,8H2 |
Clé InChI |
DEECGXPPIYDKHB-UHFFFAOYSA-N |
SMILES canonique |
C1NC2=C(N1)C=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



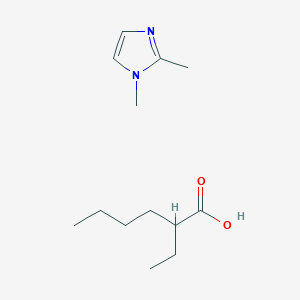

![N-(4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)-2,2-dimethylpropanamide](/img/structure/B14259906.png)
![8-[(Octa-1,7-dien-3-yl)oxy]octa-1,6-diene](/img/structure/B14259911.png)
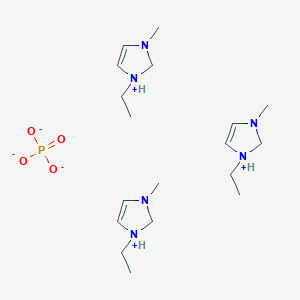

![2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine](/img/structure/B14259947.png)
![N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14259956.png)
